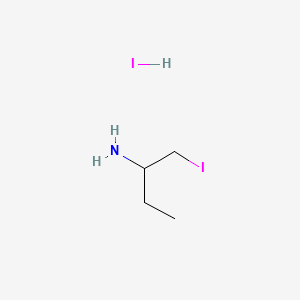
1-Iodobutan-2-amine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodobutan-2-amine hydroiodide is an organic compound that features an iodine atom attached to a butane chain with an amine group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Iodobutan-2-amine hydroiodide can be synthesized through a multi-step process. One common method involves the iodination of butan-2-amine. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodobutan-2-amine hydroiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form butan-2-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation Reactions: Products include imines and nitriles.
Reduction Reactions: The major product is butan-2-amine.
Aplicaciones Científicas De Investigación
1-Iodobutan-2-amine hydroiodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-iodobutan-2-amine hydroiodide involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodobutane: Similar in structure but lacks the amine group.
Butan-2-amine: Similar in structure but lacks the iodine atom.
1-Iodo-2-methylpropane: An isomer with a different arrangement of the carbon chain.
Uniqueness
1-Iodobutan-2-amine hydroiodide is unique due to the presence of both an iodine atom and an amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
2803861-48-3 |
|---|---|
Fórmula molecular |
C4H11I2N |
Peso molecular |
326.95 g/mol |
Nombre IUPAC |
1-iodobutan-2-amine;hydroiodide |
InChI |
InChI=1S/C4H10IN.HI/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H |
Clave InChI |
WQCROLXZSHGSTD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CI)N.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B13576047.png)
![6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide](/img/structure/B13576053.png)
